molecular formula C7H10N4 B1173081 N'-amino-4-methylpyridine-2-carboximidamide CAS No. 1007-14-3

N'-amino-4-methylpyridine-2-carboximidamide

Cat. No.: B1173081
CAS No.: 1007-14-3
M. Wt: 150.18 g/mol
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Description

N'-amino-4-methylpyridine-2-carboximidamide is an organic compound with the molecular formula C7H10N4 It is a derivative of picolinic acid and features a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-amino-4-methylpyridine-2-carboximidamide typically involves the reaction of 4-methylpicolinic acid with hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Methylpicolinic acid+HydrazineThis compound+Water\text{4-Methylpicolinic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 4-Methylpicolinic acid+Hydrazine→this compound+Water

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N'-amino-4-methylpyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N'-amino-4-methylpyridine-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of N'-amino-4-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    Picolinimidohydrazide: Lacks the methyl group at the 4-position.

    Isonicotinimidohydrazide: Similar structure but with a different position of the nitrogen atom in the ring.

    Nicotinimidohydrazide: Another derivative of nicotinic acid with similar properties.

Uniqueness: N'-amino-4-methylpyridine-2-carboximidamide is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

1007-14-3

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

N'-amino-4-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H10N4/c1-5-2-3-10-6(4-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)

SMILES

CC1=CC(=NC=C1)C(=NN)N

Canonical SMILES

CC1=CC(=NC=C1)C(=NN)N

Synonyms

2-Pyridinecarboximidic acid, 4-methyl-, hydrazide

Origin of Product

United States

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